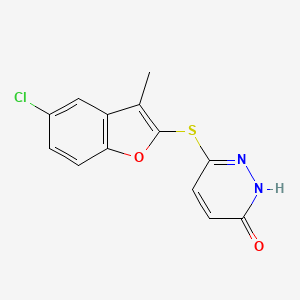
6-(5-chloro-3-methyl-benzofuran-2-sulfenyl)-2H-pyridazin-3-one
Cat. No. B8561964
Key on ui cas rn:
463976-10-5
M. Wt: 292.74 g/mol
InChI Key: SGOLLMYWJZAGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06759534B2
Procedure details


Sodium methoxide (299 mL, 1.31 mol, 5 equiv) was added to a slurry of 3-chloro-6-(5-chloro-3-methyl-benzofuran-2-ylsulfanyl)-pyridazine (the title compound of Example One) in methanol (500 mL, 6.1 vol). The resultant mixture was heated at 50° C. for five hours to provide, 3-(5-chloro-3-methyl-benzofuran-2-ylsulfanyl)-6-methoxy-pyridazine, which was not isolated. The reaction mixture was cooled to room temperature and concentrated hydrochloric acid (12N, 329 mL, 3.95 mol, 15 equiv) was added. The reaction mixture was heated at reflux for 15 hours and then cooled to room temperature. Water (400 mL) was added to the slurry and the mixture was cooled to 0° C. for 30 minutes. The solids were collected by filtration, dried under vacuum, and repulped in dichloromethane (600 mL, 8 vol) and isopropyl ether (150 mL, 2 vol) to afford the title compound of Example Two (71 g, 92%) as an off-white solid.
Name
Sodium methoxide
Quantity
299 mL
Type
reactant
Reaction Step One

Name
3-chloro-6-(5-chloro-3-methyl-benzofuran-2-ylsulfanyl)-pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
C[O-:2].[Na+].Cl[C:5]1[N:6]=[N:7][C:8]([S:11][C:12]2[O:13][C:14]3[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][C:15]=3[C:16]=2[CH3:17])=[CH:9][CH:10]=1>CO>[Cl:22][C:19]1[CH:20]=[CH:21][C:14]2[O:13][C:12]([S:11][C:8]3[CH:9]=[CH:10][C:5](=[O:2])[NH:6][N:7]=3)=[C:16]([CH3:17])[C:15]=2[CH:18]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
Sodium methoxide
|
|
Quantity
|
299 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
3-chloro-6-(5-chloro-3-methyl-benzofuran-2-ylsulfanyl)-pyridazine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1N=NC(=CC1)SC=1OC2=C(C1C)C=C(C=C2)Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC2=C(C(=C(O2)SC=2C=CC(NN2)=O)C)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
